molecular formula C18H17ClN2O B11626208 5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11626208
M. Wt: 312.8 g/mol
InChI Key: KANQTAWSTLOZQQ-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with 4-chlorophenyl and 4-tert-butylphenyl groups, respectively. The tert-butyl group introduces significant steric bulk and lipophilicity, while the 4-chlorophenyl moiety contributes electron-withdrawing effects.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17ClN2O/c1-18(2,3)14-8-4-13(5-9-14)17-20-16(21-22-17)12-6-10-15(19)11-7-12/h4-11H,1-3H3

InChI Key

KANQTAWSTLOZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of tert-butyl and chlorophenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-(4-tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells. In vitro cytotoxic assays demonstrated that these compounds could effectively inhibit the growth of glioblastoma cell lines, suggesting their potential as anticancer agents .

1.2 Anti-Diabetic Properties
In addition to anticancer activity, oxadiazoles have been evaluated for their anti-diabetic effects. Compounds derived from the oxadiazole structure have shown significant reductions in glucose levels in diabetic models, indicating their potential for developing new therapeutic agents for diabetes management .

Material Science

2.1 Photophysical Properties
The compound this compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to act as a hole-blocking material enhances the efficiency of multilayer polymer devices by improving charge transport properties .

2.2 Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been explored extensively. Compounds synthesized with similar structures have demonstrated significant free radical scavenging abilities, which are crucial for protecting biological systems from oxidative stress . This property is particularly relevant in developing formulations aimed at reducing oxidative damage in various diseases.

Environmental Applications

3.1 Pesticidal Activity
Research has highlighted the potential of oxadiazole derivatives as environmentally friendly pesticides. The structural characteristics of compounds like this compound contribute to their efficacy against various pests while minimizing environmental impact .

Data Tables

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in glioblastoma cells
Anti-diabetic agentReduces glucose levels in diabetic models
Material ScienceOLEDs and photovoltaicsActs as a hole-blocking material
Antioxidant formulationsSignificant free radical scavenging ability
Environmental SciencePesticide developmentEffective against pests with low toxicity

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Case Study 2: Material Applications
Research conducted on the incorporation of oxadiazole compounds into polymer matrices demonstrated enhanced photoluminescent properties and improved charge transport characteristics. These findings support the use of such compounds in advanced electronic applications like OLEDs and solar cells .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The 1,2,4-oxadiazole scaffold is versatile, with substituents dictating properties and activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties
Compound Name R1 (Position 5) R2 (Position 3) Key Features Molecular Weight (g/mol) Predicted LogP Reference
Target Compound 4-Tert-butylphenyl 4-Chlorophenyl High lipophilicity (tert-butyl), electron-withdrawing Cl ~313.8 ~5.2 -
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 3-(4-Bromophenyl)propan-3-one Bromine enhances steric bulk; ketone functionality ~391.5 ~4.1
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole Chloromethyl 4-Chlorophenyl Smaller substituent; reactive chloromethyl group ~215.1 ~2.8
5-(tert-Butyloxycarbonylamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole tert-Butyloxycarbonylamino 4-Methoxyphenyl Methoxy (electron-donating); carbamate group ~347.4 ~3.5
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide 4-Tert-butylphenyl Propanamide-linked pyridine Amide enhances hydrogen bonding ~406.5 ~3.0

Key Observations:

  • Lipophilicity: The tert-butyl group in the target compound increases LogP significantly compared to smaller substituents (e.g., chloromethyl or methoxy), suggesting improved membrane permeability but reduced aqueous solubility.
  • Steric Effects: Bulky tert-butyl may hinder enzymatic degradation or synthetic modifications compared to linear chains like propanamide .

Stability and Reactivity

  • Hydrolytic Stability: The electron-withdrawing 4-chlorophenyl group may stabilize the oxadiazole ring against hydrolysis, while tert-butyl’s steric hindrance further protects the core structure.
  • Synthetic Flexibility: Compounds with chloromethyl or amine groups (e.g., ) allow easy functionalization, whereas tert-butyl limits post-synthetic modifications .

Biological Activity

5-(4-Tert-butylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities. This article summarizes the findings related to its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance. The presence of the tert-butyl and chlorophenyl groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains. The presence of halogens in the aromatic rings has been associated with increased antibacterial potency. Specifically, compounds with chlorine substituents demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Some studies report that oxadiazole derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage. This suggests that it may act as a pro-apoptotic agent .

Neuroprotective Properties

Recent studies have explored the potential of oxadiazole derivatives as neuroprotective agents:

  • Cholinesterase Inhibition : Some derivatives have shown selective inhibition of butyrylcholinesterase (BuChE), which is crucial in Alzheimer's disease treatment. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative disorders .

Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against various bacterial strains; enhanced by halogen substitution
AnticancerSignificant cytotoxicity against MCF-7 and U-937; induces apoptosis via p53 pathway
NeuroprotectiveSelective inhibition of BuChE; potential for Alzheimer's treatment

Case Studies

  • Antimicrobial Study : A study published in MDPI highlighted that oxadiazole derivatives with specific substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts. The study utilized both qualitative and quantitative methods to assess efficacy against clinical isolates.
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound was found to have an IC50 value significantly lower than doxorubicin in MCF-7 cells, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Evaluation : In silico studies indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for oxadiazole derivatives, suggesting their viability as oral medications for neurodegenerative diseases.

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